Product packaging for Hexafluoroacetone trihydrate(Cat. No.:CAS No. 34202-69-2)

Hexafluoroacetone trihydrate

Cat. No.: B3028817
CAS No.: 34202-69-2
M. Wt: 220.07 g/mol
InChI Key: SNZAEUWCEHDROX-UHFFFAOYSA-N
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Description

Hexafluoroacetone trihydrate forms crystalline 1:1 complexes with imidazole 3-oxides.>Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6F6O4 B3028817 Hexafluoroacetone trihydrate CAS No. 34202-69-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3F6O.3H2O/c4-2(5,6)1(10)3(7,8)9;;;/h;3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZAEUWCEHDROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H6F6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

684-16-2 (Parent)
Record name 2-Propanone, hexafluoro-, trihydrate
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DSSTOX Substance ID

DTXSID201334105
Record name Hexafluoroacetone trihydrate
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Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid or melt; mp = 18-21 deg C; [Alfa Aesar MSDS]
Record name Hexafluoroacetone trihydrate
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CAS No.

34202-69-2, 13098-39-0
Record name 2-Propanone, hexafluoro-, trihydrate
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Record name Hexafluoroacetone trihydrate
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Record name 2-Propanone, hexafluoro-, trihydrate
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Record name 1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate
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Life Cycle Inventory Lci :this Phase Involves Compiling All Inputs Raw Materials, Energy, Water and Outputs Emissions to Air, Water, and Soil; Waste for Each Stage of the Life Cycle. for Hexafluoroacetone Trihydrate, This Would Include:

Raw Material Extraction: Sourcing of materials like acetone (B3395972), chlorine, and fluorine (from fluorspar).

Synthesis: The specific chemical route used is critical. For example, the synthesis of sevoflurane (B116992) (made from hexafluoroacetone) from different starting materials can result in a five-fold difference in the life-cycle carbon footprint. wiley-vch.de Energy consumption, solvent use, and catalyst production would be inventoried.

Purification: Energy and materials used for distillation and purification processes.

Use and End-of-Life: As hexafluoroacetone (B58046) trihydrate is an intermediate, its use in producing other chemicals (like hexafluoroisopropanol or bisphenol AF) would be considered. The end-of-life stage would assess the environmental impact of waste streams, including any incineration of fluorinated by-products. researchgate.net

Life Cycle Impact Assessment Lcia :this Phase Translates the Lci Data into Potential Environmental Impacts. for a Fluorinated Compound, Key Impact Categories Would Include:

Global Warming Potential (GWP): Many fluorinated compounds are potent greenhouse gases. researchgate.net The GWP of any fugitive emissions or by-products would be a critical metric.

Toxicity: Assessment of human and ecotoxicity of raw materials, the final product, and by-products.

Resource Depletion: Use of non-renewable resources like fossil fuels and minerals.

Acidification and Eutrophication: Potential impacts from emissions like SOx and NOx from energy generation.

V. Advanced Analytical and Spectroscopic Characterization in Hexafluoroacetone Trihydrate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy stands as a cornerstone for investigating the structural and dynamic properties of molecules in HFA trihydrate solutions. Its ability to probe atomic nuclei provides unparalleled insights into molecular conformation and intermolecular interactions.

High-resolution ¹³C NMR spectroscopy is a powerful tool for elucidating the secondary structure of peptides and proteins in HFA trihydrate solutions. The chemical shifts of the Cα and Cβ carbons of amino acid residues are particularly sensitive to the polypeptide backbone conformation. researchgate.net Studies on silk fibroin and its derived peptides in HFA have utilized ¹³C NMR to reveal that these biomolecules predominantly adopt helical conformations. researchgate.net The observed ¹³C chemical shift values provide evidence for the formation of specific helical structures, such as the 3₁₀-helix. researchgate.net By comparing the spectra in HFA with those in other fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), researchers can discern subtle differences in the induced helical structures. researchgate.net For instance, greater peak shifts observed in HFIP suggest a different type of helical structure compared to that populated in HFA. researchgate.net

The utility of ¹³C NMR extends to the quantitative analysis of reaction mixtures and the characterization of synthetic polymers. sci-hub.seceitec.cz For reliable quantitative measurements, it is crucial to suppress the nuclear Overhauser effect (NOE) and use appropriate relaxation delays to avoid signal saturation. sci-hub.seceitec.cz

Table 1: Representative ¹³C NMR Chemical Shift Data for Peptides in HFA Solutions

CarbonPeptide/ProteinSolvent SystemObserved Chemical Shift (ppm)Structural InterpretationReference
Silk FibroinHFAVaries by residueHelical Conformation researchgate.net
Silk FibroinHFAVaries by residueHelical Conformation researchgate.net
(AGSGAG)₂HFAVaries by residueHelix-like structure researchgate.net
(AGSGAG)₂HFAVaries by residueHelix-like structure researchgate.net

This table is illustrative. Actual chemical shifts are residue-specific and can be found in the cited literature.

Nuclear Overhauser Effect (NOE) spectroscopy provides through-space information about the proximity of atomic nuclei, making it invaluable for studying solvent-solute interactions. In HFA trihydrate systems, intermolecular ¹H[¹⁹F] NOE experiments are particularly insightful as they probe the interactions between the fluorine nuclei of HFA and the protons of a dissolved solute. researchgate.net

Research on the peptide melittin (B549807) in a 50% HFA/water solution has employed intermolecular ¹H[¹⁹F] and ¹H[¹H] NOEs to explore these interactions. researchgate.net The detection of NOEs between the solvent and the peptide indicates close spatial relationships. researchgate.net Interestingly, studies have shown that solute-solvent interactions in HFA can persist longer than in other fluorinated solvents like HFIP. researchgate.net This technique helps in understanding how fluorinated alcohols solubilize and influence the conformation of peptides and proteins. researchgate.net The interpretation of NOE data in such systems can be complex, as it may reflect both short-range and long-range interactions. polimi.itpolimi.it

The chemical shift of the CαH proton in peptides is highly sensitive to the local backbone conformation, specifically the torsional angle ψ. nih.gov This sensitivity allows for the differentiation between various secondary structures. CαH protons in β-sheet regions typically experience downfield secondary shifts, while those in α-helical regions show upfield secondary shifts. nih.gov

In studies involving HFA trihydrate, the analysis of CαH proton chemical shifts, often in conjunction with standard NOE experiments, confirms the conformational state of peptides. researchgate.net For instance, such analysis has been used to confirm the helical conformation of melittin in HFA/water mixtures. researchgate.net This method provides a predictive tool for structural assignment, which has been successfully applied to proteins like parvalbumin and troponin C. nih.gov The combination of chemical shift analysis with molecular dynamics (MD) simulations and density functional theory (DFT) calculations offers a powerful approach for determining peptide conformational ensembles in solution. rsc.org

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Biomolecules in Hexafluoroacetone (B58046) Trihydrate Solutions

Circular Dichroism (CD) spectroscopy is a crucial technique for analyzing the secondary structure of biomolecules, particularly proteins and peptides, in solution. core.ac.uk It measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of chromophores within a molecule. core.ac.uk

In the context of HFA trihydrate solutions, CD spectroscopy has been instrumental in demonstrating the solvent's potent ability to induce and stabilize helical structures in peptides. ias.ac.in For example, studies have shown that the addition of HFA to aqueous solutions of peptides that are otherwise unstructured leads to the appearance of characteristic α-helical CD spectra, with a positive band around 190-192 nm and negative bands near 206 and 222 nm. researchgate.netias.ac.in The intensity of these bands increases with the concentration of HFA, indicating a cooperative conformational transition. ias.ac.in

Comparative studies have revealed that HFA is a more effective structure-forming agent than other fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE). ias.ac.in The characteristic ratios of ellipticities at different wavelengths, such as R₁ (=[θ]₁₉₀/[θ]₂₀₂) and R₂ (=[θ]₂₂₂/[θ]₂₀₆), can be used to distinguish between different types of helical structures, like the α-helix and the 3₁₀-helix. researchgate.net

Table 2: Typical CD Spectral Features for Peptides in HFA Solutions

Wavelength (nm)Observed FeatureAssociated Secondary StructureReference
~190-192Positive bandα-helix / 3₁₀-helix researchgate.netias.ac.in
~206Negative bandα-helix / 3₁₀-helix researchgate.netias.ac.in
~222Negative bandα-helix / 3₁₀-helix researchgate.netias.ac.in

Ion Chromatography for By-product and Impurity Analysis in Synthetic Processes

The synthesis of hexafluoroacetone and its subsequent hydration to form the trihydrate can result in various by-products and impurities, particularly acidic species. Ion chromatography (IC) is a highly effective analytical technique for the quantitative determination of these ionic impurities. google.com

In the production of HFA, impurities such as trifluoroacetic acid (CF₃CO₂⁻), pentafluoropropionic acid (C₂F₅CO₂⁻), and fluoride (B91410) ions (F⁻) can be formed. google.com IC allows for the separation and quantification of these anions with high sensitivity and accuracy. For instance, in one process, the crude HFA trihydrate was found to contain 1.7% trifluoroacetate, 3% pentafluoropropionate, and 1.2% fluoride, as determined by ion chromatography. google.com After a neutralization and distillation purification process, the levels of these impurities were significantly reduced, with some analyses showing no detectable impurities except for a small amount of fluoride ions (8 ppm). google.com This demonstrates the critical role of IC in quality control during the manufacturing of HFA trihydrate, ensuring the purity of the final product. google.comchromatographytoday.com

Other Advanced Spectroscopic Techniques Applied to Hexafluoroacetone Trihydrate Systems

Beyond NMR, CD, and IC, other advanced spectroscopic techniques contribute to the understanding of HFA trihydrate systems.

Fourier Transform Infrared (FTIR) Spectroscopy has been used to characterize polymers synthesized using HFA trihydrate as a starting material. researchgate.netnih.gov For example, in the synthesis of a polysiloxane-based gas-sensitive film material, FTIR was used to identify the characteristic absorption peaks of functional groups, such as Si-O-Si and -CF₃, confirming the successful incorporation of the hexafluoroisopropyl group derived from HFA. nih.gov

Mass Spectrometry (MS) , often coupled with chromatographic techniques like gas chromatography (GC) or IC, is essential for identifying and quantifying compounds in HFA-related processes. google.comchromatographytoday.com For example, GC was used to analyze the exit gas during the synthesis of HFA, confirming the conversion of the starting material. google.com

UV-Visible Spectroscopy is another fundamental technique, and while HFA itself has limited use as a chromophore, this method can be applied to study molecules dissolved in HFA solutions. iitm.ac.in

The application of these and other advanced techniques, such as Raman spectroscopy and various 2D NMR methods (e.g., COSY, HSQC, HMBC), provides a comprehensive analytical toolkit for researchers working with this compound. iitm.ac.innumberanalytics.commdpi.com

Vi. Computational Chemistry and Theoretical Modeling of Hexafluoroacetone Trihydrate Systems

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the reaction mechanisms involving hexafluoroacetone (B58046) and its hydrated forms. These methods provide detailed energetic landscapes, including the structures of transition states and intermediates, which are crucial for understanding reaction feasibility and selectivity.

One area of focus has been the reaction of hexafluoroacetone with metal complexes. DFT calculations have been employed to propose reaction mechanisms for processes involving rhodium and iridium complexes. csic.es For instance, in the reaction with an iridium complex, [Cp*Ir(κ³N,N′,N″-L)][SbF₆], and hexafluoroacetone trihydrate, theoretical studies help to rationalize the formation of specific adducts. csic.es These calculations can reveal the relative Gibbs free energy values of intermediates and transition states, providing a quantitative basis for the proposed reaction pathways. csic.es

A notable application of DFT is in studying the interaction of hexafluoroacetone with aromatic compounds in acidic media. Theoretical studies have investigated the reaction mechanism for the acid-mediated hydroxyalkylation of benzene (B151609) with ketones, including hexafluoroacetone. researchgate.net These calculations help to understand the effect of the trifluoromethyl groups on the reaction thermochemistry and activation energies of elementary steps. researchgate.net For example, the free Gibbs activation energy and reaction energy for the formation of intermediates can be calculated to explain the observed reactivity. researchgate.net

Furthermore, quantum-chemical calculations have been used to predict the existence of novel chemical species, which were later confirmed experimentally. For example, the prediction of two isomeric tridecafluoridotetrabromate(III) anions, [Br₄F₁₃]⁻, was made through quantum-chemical calculations before they were serendipitously synthesized from the reaction of BrF₃ with BaF₂. winterfluorineconference.com

Molecular Dynamics (MD) Simulations of Solvent-Solute Interactions (e.g., Peptide-Hexafluoroacetone Trihydrate Systems)

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions between this compound and solutes, particularly biomolecules like peptides. unifi.it this compound, as a solvent additive, has been shown to be a potent stabilizer of peptide secondary structures, such as α-helices. ias.ac.in

MD simulations can provide an atomic-level understanding of how this compound induces and stabilizes these structures. unifi.it For instance, simulations can model the interactions between the hexafluoroacetone hydrate (B1144303) molecules and the peptide backbone and side chains, revealing the specific hydrogen bonding and hydrophobic interactions that contribute to conformational stability. ias.ac.in

In the context of peptide studies, this compound has been described as a "Teflon-coated" structure stabilizer. unifi.itnih.gov This analogy highlights its ability to create a fluorinated, hydrophobic surface that can interact favorably with nonpolar residues of a peptide, promoting the formation of a defined secondary structure. ias.ac.in MD simulations can be used to explore this phenomenon by modeling the clustering of this compound around the peptide and analyzing the resulting solvent environment. unifi.it

The general methodology for MD simulations of peptide systems involves several key steps:

System Setup: An initial peptide structure is placed in a simulation box filled with a mixture of water and this compound. Ions are often added to neutralize the system and mimic physiological salt concentrations. frontiersin.orgbonvinlab.org

Equilibration: The system is energy minimized to remove any unfavorable atomic clashes and then gradually heated and equilibrated under constant temperature and pressure (NPT) conditions. bonvinlab.orgmpg.de

Production Run: Long-timescale simulations are performed to sample the conformational space of the peptide in the solvent mixture. frontiersin.orgbonvinlab.org

Analysis: The resulting trajectories are analyzed to study various properties, including secondary structure formation, hydrogen bonding patterns, and solvent distribution around the peptide. frontiersin.orgnih.gov

A study on a 21-residue peptide fragment of chicken riboflavin (B1680620) carrier protein demonstrated that this compound is more effective at inducing helicity than trifluoroethanol (TFE). ias.ac.in MD simulations could be employed to rationalize this observation by comparing the detailed interactions in both solvent systems.

Thermodynamic Property Estimation in Reaction Kinetics and Equilibria

Computational methods are also valuable for estimating the thermodynamic properties that govern reaction kinetics and equilibria involving this compound. These estimations are crucial for process optimization and understanding reaction outcomes.

In the context of the catalytic hydrogenation of hexafluoroacetone (HFA) to produce hexafluoroisopropanol (HFIP), a study explored the intrinsic kinetics of the reaction in a continuous flow system. acs.org The Langmuir–Hinshelwood method was used to investigate possible mechanistic pathways, suggesting a competitive adsorption mechanism. acs.org As part of this kinetic modeling, thermodynamic properties associated with the rate constants were estimated. acs.org

Thermodynamic Parameter Description Relevance to this compound Systems
Activation Energy (Ea) The minimum energy required for a reaction to occur.Estimated from kinetic data at different temperatures to understand the temperature sensitivity of reactions like hydrogenation. acs.org
Enthalpy of Reaction (ΔH) The heat absorbed or released during a reaction.Calculated to determine if a reaction is exothermic or endothermic, which is important for reactor design and safety.
Entropy of Reaction (ΔS) The change in disorder or randomness during a reaction.Helps in determining the spontaneity of a reaction in conjunction with enthalpy (via Gibbs free energy).
Gibbs Free Energy of Reaction (ΔG) The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.Indicates the spontaneity of a reaction. Negative values suggest a spontaneous process. DFT calculations are often used for this estimation. csic.esresearchgate.net
Equilibrium Constant (Keq) The ratio of the concentrations of products to reactants at equilibrium.For the hydration of hexafluoroacetone, the Keq is very large (10⁶ M⁻¹), indicating that the equilibrium strongly favors the hydrate form. wikipedia.org

This table is generated based on general principles of chemical thermodynamics and kinetics and specific examples from the provided search results.

Theoretical studies on the reaction of ketones with aromatics in acid media have also involved the calculation of thermodynamic parameters. researchgate.net For instance, the total free Gibbs reaction energy for the reaction of acetone (B3395972) with benzene was calculated and compared to that of trifluoroacetone (TFA), a related fluorinated ketone. researchgate.net Such calculations provide insights into how the fluorine substituents in hexafluoroacetone influence the thermodynamics of similar reactions.

Computational Tools for Reaction Pathway Exploration and Optimization

A variety of computational tools are employed to explore and optimize reaction pathways involving this compound. These tools range from quantum mechanical software packages to kinetic modeling programs.

Quantum Chemistry Software:

Programs like Gaussian, ORCA, and VASP are commonly used to perform DFT and other quantum chemical calculations. These tools allow for the optimization of molecular geometries, calculation of vibrational frequencies, and determination of reaction energies and barriers. csic.esresearchgate.net

Kinetic Modeling Software:

Software that implements kinetic models, such as the Langmuir-Hinshelwood model, can be used to analyze experimental data and determine rate constants and other kinetic parameters. acs.org Genetic algorithms have also been utilized to automate the fitting of kinetic models and optimize the estimation of kinetic parameters. uach.mx

Molecular Dynamics Packages:

Software suites like GROMACS, AMBER, and CHARMM are used for performing MD simulations. frontiersin.orgnih.gov These tools enable the study of dynamic processes and solvent effects, as discussed in section 6.2.

The exploration of reaction pathways often involves a combination of these tools. For example, in a study of the hydrogenation of this compound, experimental data from a continuous flow reactor was used in conjunction with kinetic modeling to elucidate the reaction mechanism. acs.org The process involved varying operating conditions like temperature and catalyst loading to gather data under kinetically controlled conditions. acs.org

In another example, the reaction of metal complexes with this compound was investigated through a combination of experimental techniques (NMR spectroscopy, X-ray diffraction) and DFT calculations. csic.es This integrated approach allows for a more comprehensive understanding of the reaction pathway, where experimental observations can be explained and rationalized by theoretical models.

The optimization of reaction conditions, such as in the Friedel-Crafts polymerization of this compound and diphenyl ether, can also be guided by computational insights, although the provided search results did not detail specific computational optimization studies for this particular reaction. winterfluorineconference.com

Vii. Environmental and Sustainability Aspects in Hexafluoroacetone Trihydrate Research

Green Chemistry Principles in Hexafluoroacetone (B58046) Trihydrate Synthesis and Application

Green chemistry offers a framework to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org For hexafluoroacetone trihydrate, these principles are being applied to enhance the sustainability of its synthesis and use. Key metrics such as atom economy, E-factor (mass ratio of waste to product), and process mass intensity (PMI) are used to quantify the "greenness" of a chemical process. researchgate.netacs.orgdegroeneok.nl

Flow chemistry, or continuous-flow processing, represents a significant advancement in the safe and efficient synthesis of chemical compounds. acs.org This technique involves pumping reagents through reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. acs.orgwiley-vch.de For reactions involving hazardous materials like hexafluoroacetone, which is a toxic and reactive gas, flow chemistry offers substantial safety benefits by minimizing the reaction volume at any given time. credenceresearch.complasticsengineering.org

The enhanced heat and mass transfer in flow reactors, such as microreactors or tubular reactors, can lead to higher yields and selectivity, effectively suppressing side reactions. researchgate.netacs.org Research in synthesizing hexafluoroacetone intermediates and derivatives has demonstrated that continuous-flow systems can achieve higher throughput and better process control compared to traditional batch reactors. researchgate.netwikipedia.org For instance, a continuous flow process for a hydrogenation reaction that yielded only 49% in a batch process achieved a 95% yield in a flow system without undesirable by-products. acs.org This efficiency contributes to a more sustainable process by reducing energy consumption and waste generation. wiley-vch.dewikipedia.org

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

FeatureBatch ChemistryFlow ChemistrySustainability Advantage of Flow Chemistry
Safety Larger volumes of hazardous materials reacting at once.Small reaction volumes confine hazards, reducing risk. credenceresearch.comEnhanced safety, especially for energetic or toxic reactions.
Control Difficult to precisely control temperature and mixing.Fine control over temperature, pressure, and residence time. acs.orgImproved reaction selectivity and yield, reducing by-products.
Efficiency Slower reaction rates and longer processing times.Faster reactions due to superior heat/mass transfer. wiley-vch.deHigher throughput and reduced energy consumption per unit of product.
Scalability Scaling up can be complex and change reaction outcomes.Scalable by running the process for a longer duration.More straightforward and predictable scale-up from lab to production.

Hexafluoroisopropanol (HFIP) is a key derivative of hexafluoroacetone and is also used as a specialty solvent due to its strong hydrogen-bonding properties, high polarity, and ability to dissolve a wide range of substances. iges.or.jpmdpi.com From a green chemistry perspective, the use of HFIP as a solvent in reactions involving its own precursor, this compound, presents an interesting opportunity for a circular process. acs.org

Traditional synthesis routes for fluorochemicals can generate significant quantities of hazardous waste. For example, older dehydration methods for hexafluoroacetone hydrate (B1144303) relied on agents like concentrated sulfuric acid, which produces large amounts of acidic waste containing organic matter, posing a significant disposal challenge. researchgate.netdaikinchemicals.com

Modern synthetic methods focus on minimizing such waste streams. One approach involves using hydrogen fluoride (B91410) (HF) as both a dehydrating agent and a reaction solvent for this compound. daikinchemicals.comnih.gov In this process, a mixture containing hexafluoroacetone and HF is distilled off as the product, while the bottom stream contains water and HF, which can be managed more effectively, thereby generating substantially no waste sulfuric acid. daikinchemicals.comnih.gov

Other process improvements focus on increasing the selectivity of the primary reaction to avoid the formation of hard-to-separate impurities. For instance, certain isomerization processes for producing hexafluoroacetone from hexafluoro-1,2-epoxypropane over specific catalysts can achieve high selectivity, reducing the formation of by-products like pentafluoropropionyl fluoride. nih.gov When this impurity is hydrated, it forms corrosive acids, so its reduction simplifies the process and minimizes corrosive waste. nih.gov The management of fluoride-containing waste is a priority, with research exploring its reuse and solidification to prevent environmental contamination. mdpi.com

Life Cycle Assessment Considerations for this compound Production and Use

An LCA study involves four main phases: goal and scope definition, life cycle inventory (LCI) analysis, life cycle impact assessment (LCIA), and interpretation. ox.ac.uk

Viii. Future Directions and Emerging Research Avenues for Hexafluoroacetone Trihydrate

Exploration of Novel Catalytic Systems for Hexafluoroacetone (B58046) Trihydrate Transformations

The transformation of hexafluoroacetone trihydrate into valuable derivatives is a cornerstone of its utility. Future research is increasingly focused on the development of novel catalytic systems to enhance the efficiency, selectivity, and sustainability of these transformations.

Current research has demonstrated the use of various catalysts for reactions involving this compound. For instance, the hydrogenolysis of this compound to produce 1,1,1,3,3,3-hexafluoropropane-2-ol can be achieved using an active carbon-palladium catalyst. wipo.int The addition of a small amount of sodium hydroxide (B78521) can prolong the life of this catalyst, while aluminum hydroxide can suppress the formation of fluorine ions. wipo.int Nickel and palladium catalysts have also been employed for the vapor phase hydrogenolysis of the hydrate (B1144303). wipo.int

The synthesis of semi-fluorinated polyaryl ethers (PAE) has been achieved through the Friedel-Crafts polymerization of this compound and diphenyl ether, catalyzed by triflic anhydride (B1165640) and quaternary ammonium (B1175870) salts. winterfluorineconference.com Additionally, the reduction of this compound using zinc powder in an aqueous sodium hydroxide solution provides a method for producing 1,1,1,3,3,3-hexafluoropropane (B1216460) under mild conditions. google.com

Emerging research is exploring more advanced and sustainable catalytic systems. This includes the investigation of nanostructured catalysts, which offer a larger surface area and more active sites, potentially leading to improved reaction rates and efficiency. catalysis.blog There is also growing interest in biomimetic catalysts, which are inspired by natural enzymes and may offer high selectivity and activity for specific transformations. catalysis.blog The development of catalyst systems that can operate under milder conditions and reduce the generation of byproducts is a key goal for the industrial production of hexafluoroacetone derivatives. scribd.com

Table 1: Examples of Catalytic Systems for this compound Transformations

ProductCatalyst SystemKey Features
1,1,1,3,3,3-Hexafluoropropane-2-olActive carbon-palladiumEfficient gas-liquid reaction; catalyst life can be prolonged with sodium hydroxide. wipo.int
1,1,1,3,3,3-HexafluoropropaneZinc powder in aqueous NaOHMild reaction conditions, environmentally friendly. google.com
Semi-fluorinated Polyaryl EthersTriflic anhydride and quaternary ammonium saltsProceeds under mild conditions with broad substrate tolerance. winterfluorineconference.com
HexafluoroisopropanolNickel or palladium catalystsVapor phase hydrogenolysis. wipo.int

Integration with Advanced Flow Technologies for Scalable and Eco-friendly Processes

The integration of this compound chemistry with advanced flow technologies presents a significant opportunity for developing scalable, safer, and more environmentally friendly processes. Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the potential for process intensification. acs.orgresearchgate.net

A recent study detailed the development of a continuous flow system using a micropacked-bed reactor for the hydrogenation of this compound to hexafluoroisopropanol (HFIP). acs.orgacs.org This process demonstrated significantly higher productivity compared to traditional batch methods, achieving up to 99% conversion and selectivity. acs.org The flow system also showed excellent long-term stability, operating successfully for 90 hours. acs.org The use of flow technology can minimize safety risks associated with the handling of hazardous reagents like hydrogen gas at high pressure. acs.orgresearchgate.net

Future research in this area will likely focus on optimizing existing flow processes and developing new ones for a wider range of this compound transformations. This includes exploring different reactor designs, catalyst immobilization techniques, and the integration of in-line purification and analysis methods. researchgate.net The development of fully automated and scalable flow systems will be crucial for the industrial production of hexafluoroacetone derivatives, contributing to more sustainable and cost-effective manufacturing. wordpress.comresearchgate.net

Discovery of New Applications in Specialized Chemical Synthesis and Derivatization

This compound is a valuable precursor for the synthesis of a wide array of specialized chemicals and derivatives. Ongoing research continues to uncover new applications for this versatile compound.

One area of active investigation is the use of this compound in the synthesis of fluorinated heterocycles and other complex organic molecules. For example, it has been used to prepare hexafluoroisopropanol-functionalized aniline (B41778) and indole (B1671886) derivatives without the need for additional catalysts or additives. rsc.orgresearchgate.net This method is noted for its high efficiency and atom economy. rsc.org The carbonyl-ene reaction of this compound with various alkenes provides a facile route to hexafluoroisopropanol functionalized derivatives. chemicalbook.comresearchgate.net

Furthermore, this compound serves as a key starting material for producing important industrial chemicals. It is used in the synthesis of Sevoflurane (B116992), an anesthetic, and Bisphenol AF, a crosslinker for fluoroelastomers. chemicalbook.com It is also a precursor for various high-end fluorinated products, including fluorinated polyimides. chemicalbook.combloomtechz.com

Future research will likely focus on expanding the scope of reactions involving this compound to create novel molecules with unique properties. This includes the development of new synthetic methodologies for the selective functionalization of complex substrates. researchgate.net The exploration of its use in multicomponent reactions and cascade processes could lead to the efficient construction of highly functionalized molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net The development of an amidinate salt of hexafluoroacetone hydrate has shown promise as a reagent for nucleophilic trifluoromethylation reactions. acs.org

Advanced Materials Design Leveraging this compound Derivatives and Polymer Architectures

Derivatives of this compound are valuable building blocks for the design of advanced materials with tailored properties. The incorporation of the hexafluoro-isopropylidene group can impart unique characteristics to polymers, such as high thermal stability, chemical resistance, and specific optical and dielectric properties. researchgate.net

A notable example is the synthesis of semi-fluorinated polyaryl ethers (PAE) through the polymerization of hexafluoroacetone hydrate and diphenyl ether. researchgate.net These polymers exhibit high molecular weight, anomalous crystallinity, and excellent thermo-oxidative stability. researchgate.net They are also soluble in common organic solvents and can be cast into tough, optically clear films. researchgate.net this compound is also a precursor to Bisphenol AF, a monomer used in the production of specialty fluoropolymers like fluorinated polyamides, polyesters, and polycarbonates. bloomtechz.com

Future research in this field will likely focus on the design and synthesis of new monomers and polymers derived from this compound. This could involve the development of novel polymerization techniques to control polymer architecture and achieve specific material properties. There is also potential for creating advanced composites and blends by incorporating hexafluoroacetone-derived polymers with other materials to create materials with enhanced performance for applications in electronics, aerospace, and other high-tech industries.

Deeper Understanding of Biomolecular Interactions and Conformational Control in Complex Biological Systems

Hexafluoroacetone and its hydrates have been utilized in studies of biomolecular interactions and conformational control. The unique properties of the hexafluoroacetone moiety can influence the structure and function of biological macromolecules.

This compound has been used to study the kinetics and thermodynamics of linkage isomerization in ruthenium complexes. chemicalbook.comsigmaaldrich.com It has also been employed in the reconstitution of polypeptides from photosynthetic bacteria. chemicalbook.comsigmaaldrich.com The ability of hexafluoroacetone to stabilize certain peptide conformations has been noted. chemicalbook.com

Future research will likely involve more in-depth investigations into how hexafluoroacetone and its derivatives interact with proteins, nucleic acids, and other biological molecules. This could include computational modeling and experimental studies to elucidate the nature of these interactions at the atomic level. A deeper understanding of these interactions could lead to the development of new tools for studying biological systems, as well as the design of novel therapeutic agents and diagnostic probes. The use of hexafluoroacetone derivatives to control the conformation of peptides and proteins could have applications in drug design and biomaterials engineering.

Development of Sustainable Production Methods for this compound and its Derivatives

The development of sustainable and environmentally friendly production methods for this compound and its derivatives is a critical area of future research. wordpress.com Current industrial processes for producing hexafluoroacetone often involve harsh conditions and the use of hazardous materials. wikipedia.org

One approach to more sustainable production is the development of greener synthetic routes. For example, a method for preparing 1,1,1,3,3,3-hexafluoropropane from this compound using zinc powder in an aqueous sodium hydroxide solution is considered environmentally friendly. google.com Research into catalytic systems that operate under milder conditions and use less toxic reagents is ongoing. scribd.com

Another key aspect of sustainability is the development of processes that are more energy-efficient and generate less waste. researchgate.net The use of flow chemistry, as discussed in section 8.2, can contribute to this goal by improving reaction efficiency and allowing for the recycling of unreacted starting materials and solvents. acs.orgresearchgate.net

Q & A

Q. What are the critical safety protocols for handling HFA trihydrate in laboratory settings?

HFA trihydrate requires stringent safety measures due to its acute toxicity (oral, dermal, and inhalation), skin corrosion, and potential reproductive hazards . Key protocols include:

  • Conducting experiments in a well-ventilated fume hood to minimize inhalation exposure .
  • Wearing PPE: EN 166-compliant safety goggles, flame-resistant/waterproof clothing, and gloves tested for permeation resistance (e.g., nitrile or neoprene) .
  • Avoiding static discharge and ignition sources, as HFA trihydrate decomposes at elevated temperatures (≥63°C) .
  • Storing in airtight containers under inert gas (e.g., nitrogen) at room temperature to prevent hydration/dehydration reactions .

Q. How does HFA trihydrate stabilize peptide conformations in aqueous solutions?

HFA trihydrate acts as a strong structure-stabilizing solvent by promoting intramolecular hydrogen bonding in peptides, favoring α-helical and β-sheet conformations. This is attributed to its gem-diol structure (hexafluoropropan-2,2-diol), which disrupts bulk water networks while providing a low-dielectric environment that enhances hydrophobic interactions . Comparative studies show it outperforms trifluoroethanol (TFE) in stabilizing β-hairpin motifs due to stronger electrostatic effects .

Q. What are the key physicochemical properties of HFA trihydrate relevant to experimental design?

  • Molecular formula : C₃F₆O·3H₂O (MW 220.07 g/mol) .
  • Density : 1.579 g/cm³ at 20°C .
  • Melting point : 18–21°C; decomposes above 63°C .
  • Solubility : Miscible with polar solvents (e.g., water, DMSO) but immiscible with hydrocarbons .
  • Hygroscopicity : Rapidly absorbs moisture, requiring anhydrous handling conditions for reactions sensitive to water .

Advanced Research Questions

Q. What analytical methods are suitable for detecting HFA trihydrate and its metabolites in biological systems?

  • 19F-NMR spectroscopy : Identifies HFA trihydrate metabolites (e.g., hexafluoroacetone) in rat urine with high specificity, leveraging the fluorine atom's spin-½ nucleus for quantitative analysis .
  • LC-MS/MS : Enables trace-level detection in microsomal assays (limit of quantification: 0.1 µg/mL) using negative-ion electrospray ionization .
  • Circular Dichroism (CD) : Monitors conformational changes in peptides treated with HFA trihydrate by tracking ellipticity shifts at 190–250 nm .

Q. How does HFA trihydrate’s role as a metabolite of HFA-227 inform toxicological studies?

HFA trihydrate is a minor metabolite of 1,1,1,2,3,3,3-heptafluoropropane (HFA-227), an aerosol propellant. In vitro studies using rat and human liver microsomes show:

  • Low biotransformation rates : Only 0.02% of HFA-227 converts to HFA trihydrate, even in CYP2E1-enriched microsomes .
  • Negligible protein binding : Unlike halothane metabolites, HFA trihydrate does not form covalent adducts with human serum albumin or N-acetyl-L-lysine, minimizing immunotoxicity risks .
  • No fluoride release : Unlike TFA derivatives, HFA trihydrate does not hydrolyze to free fluoride ions, reducing osteotoxicity concerns .

Q. What methodological advantages does HFA trihydrate offer over TFE in peptide studies?

  • Enhanced β-sheet stabilization : HFA trihydrate’s bulkier fluorinated groups increase hydrophobic packing efficiency in β-hairpins compared to TFE .
  • Reduced solvent perturbation : Lower volatility (bp 106–108°C) allows for stable long-term conformational analysis .
  • Broader pH tolerance : Effective across pH 2–10 due to its inertness toward proton exchange, unlike TFE, which alters peptide charge states .

Q. How is HFA trihydrate utilized in synthesizing organometallic complexes?

HFA trihydrate reacts with imidazole 3-oxides to form crystalline complexes (e.g., 4b–4j) in >95% yield. The reaction proceeds via nucleophilic attack on the ketone carbonyl, followed by dehydration under mild conditions (CH₂Cl₂, 30 min, RT). The trihydrate’s stability ensures reproducible stoichiometry compared to anhydrous forms .

Q. How should researchers resolve contradictions in reported protein-binding data for HFA trihydrate?

Early concerns about protein adduct formation arose from structural analogies to halothane metabolites. However, 19F-NMR and microsomal assays confirm:

  • No detectable binding : Fluorine signals remain unshifted in albumin interaction studies, ruling out covalent modification .
  • Artifact mitigation : Use degassed buffers and anaerobic conditions to prevent oxidation byproducts during assays .

Q. What environmental persistence data exist for HFA trihydrate, and how should disposal be managed?

While direct environmental studies are limited, its high water solubility and low volatility (vapor pressure: 87.5 psi at 21°C) suggest moderate mobility in aquatic systems . Disposal must comply with UN 2552 regulations:

  • Neutralize with 10% NaOH, then incinerate in a halogen-compliant facility .
  • Avoid release into drains; collect spills in inert absorbents (e.g., vermiculite) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.